4-(benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
CAS No.: 1040632-04-9
Cat. No.: VC11945077
Molecular Formula: C20H17N3OS
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040632-04-9 |
|---|---|
| Molecular Formula | C20H17N3OS |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 4-benzylsulfanyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C20H17N3OS/c1-24-17-9-7-16(8-10-17)18-13-19-20(21-11-12-23(19)22-18)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
| Standard InChI Key | IRGJPGMFMCBWAU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The pyrazolo[1,5-a]pyrazine system consists of a six-membered pyrazine ring fused to a five-membered pyrazole ring, creating a planar bicyclic framework. The 4-benzylsulfanyl group introduces a sulfur atom into the structure, which enhances electronic delocalization and potential thiol-mediated interactions with biological targets . The 4-methoxyphenyl group at the 2-position contributes steric bulk and electron-donating effects, likely influencing solubility and binding affinity .
Table 1: Key Structural Features and Hypothesized Roles
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 2 | 4-Methoxyphenyl | Enhances lipophilicity and π-π stacking |
| 4 | Benzylsulfanyl | Facilitates hydrogen bonding and redox activity |
Physicochemical Properties
The molecular weight of the compound is approximately 377.47 g/mol (calculated using PubChem’s atomic masses). The methoxy group (-OCH₃) and benzylsulfanyl (-S-CH₂C₆H₅) substituents confer moderate lipophilicity (predicted logP ≈ 3.2), suggesting adequate membrane permeability for drug-like molecules . The sulfur atom may also participate in metabolic oxidation pathways, forming sulfoxide or sulfone derivatives.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of pyrazolo[1,5-a]pyrazines typically begins with 5-aminopyrazole precursors, which undergo cyclocondensation with β-diketones or α,β-unsaturated carbonyl compounds . For 4-(benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine, a plausible route involves:
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Formation of the Pyrazole Core: Condensation of 4-methoxyphenylhydrazine with a β-ketonitrile derivative to yield a 5-aminopyrazole intermediate .
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Annulation to Pyrazine: Reaction with ethyl acrylate derivatives under basic conditions to form the pyrazolo[1,5-a]pyrazine scaffold .
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Introduction of Benzylsulfanyl Group: Nucleophilic substitution at the 4-position using benzyl mercaptan in the presence of a deprotonating agent .
Catalyst-Free Cascade Synthesis
Recent advances in catalyst-free methodologies, such as post-Ugi intramolecular N2-arylation, offer efficient routes to pyrazolo[1,5-a]pyrazines . For example, compound 7h (a structurally related pyrazole-pyrazine) was synthesized via a one-pot Ugi reaction followed by arylation, achieving gram-scale production in 7 hours . Adapting this method could enable scalable synthesis of the target compound by substituting appropriate starting materials.
Biological Activities and Mechanisms
Antiviral Applications
2,6-Disubstituted pyrazines exhibit inhibitory activity against viral replication by targeting host kinases like CSNK2A . The 4’-carboxyphenyl group in these compounds is critical for binding, suggesting that the 4-methoxyphenyl substituent in the target compound might modulate selectivity for viral vs. host targets .
Table 2: Comparative Bioactivity of Pyrazolo[1,5-a]pyrazine Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| 7h | Colorectal cancer | 1.3 µM | G2/M arrest, apoptosis |
| 14f | RSV F protein | 0.15 nM | Fusion inhibition |
| 6c | CSNK2A kinase | <10 nM | ATP-competitive inhibition |
Future Directions and Applications
Drug Development
Optimization of the benzylsulfanyl and methoxyphenyl groups could enhance selectivity for kinases or viral targets. For instance, replacing the benzyl group with a pyridyl moiety may improve water solubility without compromising activity .
Material Science Applications
The planar aromatic system and sulfur atom make this compound a candidate for organic semiconductors or fluorescent probes, though this remains unexplored .
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